molecular formula C15H21N3O2 B8422292 4-(2-Amino-1-oxo-3-phenylpropyl)-3,3-dimethylpiperazinone

4-(2-Amino-1-oxo-3-phenylpropyl)-3,3-dimethylpiperazinone

Cat. No. B8422292
M. Wt: 275.35 g/mol
InChI Key: WAGCRLZLANJRTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04534897

Procedure details

Hydrazine hydrate (2.0 g., 0.04 mole) is added to a stirred solution of 4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxo-3-phenylpropyl]-3,3-dimethylpiperazinone (XXIII, Example 57, 10.0 g., 0.025 mole) in methanol (200 ml.). After refluxing for 2 hours the solution is cooled and filtered to remove the 2,3-dihydro-1,4-phthalazinedione by-product. The methanol is evaporated and the residual oil is recrystallized from water to give the title compound as the dihydrate, m.p. 70°-73°.
Quantity
2 g
Type
reactant
Reaction Step One
Name
4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxo-3-phenylpropyl]-3,3-dimethylpiperazinone
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.NN.O=C1C2C(=CC=CC=2)C(=O)[N:6]1[CH:15]([CH2:27][C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1)[C:16]([N:18]1[CH2:23][CH2:22][NH:21][C:20](=[O:24])[C:19]1([CH3:26])[CH3:25])=[O:17]>CO>[NH2:6][CH:15]([CH2:27][C:28]1[CH:29]=[CH:30][CH:31]=[CH:32][CH:33]=1)[C:16]([N:18]1[CH2:23][CH2:22][NH:21][C:20](=[O:24])[C:19]1([CH3:25])[CH3:26])=[O:17] |f:0.1|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
O.NN
Name
4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxo-3-phenylpropyl]-3,3-dimethylpiperazinone
Quantity
10 g
Type
reactant
Smiles
O=C1N(C(C2=CC=CC=C12)=O)C(C(=O)N1C(C(NCC1)=O)(C)C)CC1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 2 hours the solution
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
is cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the 2,3-dihydro-1,4-phthalazinedione by-product
CUSTOM
Type
CUSTOM
Details
The methanol is evaporated
CUSTOM
Type
CUSTOM
Details
the residual oil is recrystallized from water

Outcomes

Product
Name
Type
product
Smiles
NC(C(=O)N1C(C(NCC1)=O)(C)C)CC1=CC=CC=C1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.